4-[(4-FLUOROPHENYL)METHYL]-1-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE
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Overview
Description
4-[(4-FLUOROPHENYL)METHYL]-1-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a morpholinyl group, and a triazoloquinazolinone core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-FLUOROPHENYL)METHYL]-1-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazoloquinazolinone Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazolinone core. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction. This step may require the use of a fluorobenzyl halide and a suitable base to promote the substitution.
Attachment of the Morpholinyl Group: The morpholinyl group is typically introduced through a condensation reaction with a morpholine derivative. This step may involve the use of coupling reagents and catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-FLUOROPHENYL)METHYL]-1-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the morpholinyl group or the triazoloquinazolinone core.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the morpholinyl moiety.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents for this reaction include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the morpholinyl group, while reduction may produce reduced forms of the carbonyl group.
Scientific Research Applications
4-[(4-FLUOROPHENYL)METHYL]-1-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-FLUOROPHENYL)METHYL]-1-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorobenzyl)-1-(3-morpholin-4-yl-3-oxopropyl)quinazolin-2(1H)-one
- 4-(4-fluorobenzyl)-1-(3-morpholin-4-yl-3-oxopropyl)triazolo[4,3-a]pyrimidin-5(4H)-one
- 4-(4-fluorobenzyl)-1-(3-morpholin-4-yl-3-oxopropyl)triazolo[4,3-a]benzimidazol-5(4H)-one
Uniqueness
The uniqueness of 4-[(4-FLUOROPHENYL)METHYL]-1-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE lies in its specific combination of functional groups and its triazoloquinazolinone core This structure imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(3-morpholin-4-yl-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c24-17-7-5-16(6-8-17)15-28-22(31)18-3-1-2-4-19(18)29-20(25-26-23(28)29)9-10-21(30)27-11-13-32-14-12-27/h1-8H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXAQROVSHINMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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